molecular formula C11H11ClF3N B15276412 (S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine

(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine

Cat. No.: B15276412
M. Wt: 249.66 g/mol
InChI Key: ZDGNNLGMDXKYKE-VIFPVBQESA-N
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Description

(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a chlorinated and fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and high yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This could include continuous flow chemistry techniques and the use of automated reactors to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the molecule.

    Substitution: The chlorinated and fluorinated phenyl group can undergo substitution reactions, where other functional groups replace the chlorine or fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce compounds with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-Chloro-5-(trifluoromethyl)-4-fluorophenyl)pyrrolidine
  • (S)-2-(3-Chloro-5-(difluoromethyl)-4-chlorophenyl)pyrrolidine
  • (S)-2-(3-Chloro-5-(difluoromethyl)-4-bromophenyl)pyrrolidine

Uniqueness

(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

(2S)-2-[3-chloro-5-(difluoromethyl)-4-fluorophenyl]pyrrolidine

InChI

InChI=1S/C11H11ClF3N/c12-8-5-6(9-2-1-3-16-9)4-7(10(8)13)11(14)15/h4-5,9,11,16H,1-3H2/t9-/m0/s1

InChI Key

ZDGNNLGMDXKYKE-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C(=C2)Cl)F)C(F)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C(=C2)Cl)F)C(F)F

Origin of Product

United States

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